molecular formula C21H15ClN2O3 B13785640 N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide

N-(4-Chlorophenyl)-N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B13785640
M. Wt: 378.8 g/mol
InChI Key: DCCLUURGPMIXAK-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide: is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chlorophenyl group, a quinolinyl moiety, and a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinolinyl Intermediate: The synthesis begins with the preparation of the 1,2-dihydro-2-oxo-4-quinolinyl intermediate. This can be achieved through the cyclization of an appropriate aniline derivative with ethyl acetoacetate under acidic conditions.

    Chlorophenyl Amine Formation: The next step involves the synthesis of the 4-chlorophenyl amine, which can be prepared by the reduction of 4-chloronitrobenzene using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The final step is the coupling of the quinolinyl intermediate with the 4-chlorophenyl amine and 2-furancarboxylic acid. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinolinyl moiety can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted chlorophenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells. Additionally, its binding to certain receptors can modulate biological responses, making it a valuable tool in pharmacological research.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-thiophenecarboxamide
  • N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-pyrrolecarboxamide

Uniqueness

N-(4-chlorophenyl)-N-[(1,2-dihydro-2-oxo-4-quinolinyl)methyl]-2-Furancarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the presence of the furan ring can influence its electronic properties and binding affinity to molecular targets, making it a compound of particular interest in various research fields.

Properties

Molecular Formula

C21H15ClN2O3

Molecular Weight

378.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C21H15ClN2O3/c22-15-7-9-16(10-8-15)24(21(26)19-6-3-11-27-19)13-14-12-20(25)23-18-5-2-1-4-17(14)18/h1-12H,13H2,(H,23,25)

InChI Key

DCCLUURGPMIXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)CN(C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4

Origin of Product

United States

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